Cyclohexanesulfonyl-acetic acid ethyl ester

Description

Introduction to Cyclohexanesulfonyl-Acetic Acid Ethyl Ester

Chemical Identity and Historical Context

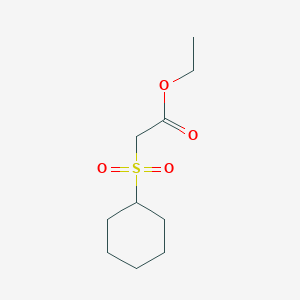

This compound (IUPAC name: ethyl 2-cyclohexylsulfonylacetate) possesses the molecular formula C₁₀H₁₈O₄S and a molecular weight of 234.31 g/mol . The compound features a sulfonyl group (-SO₂-) bridging a cyclohexane ring and an acetic acid ethyl ester moiety, as evidenced by its SMILES notation CCOC(=O)CS(=O)(=O)C1CCCCC1 .

First documented in PubChem records on February 22, 2012, with subsequent modifications through May 18, 2025, its synthesis history reflects evolving methodologies in sulfonic ester chemistry. Early synthetic routes likely employed nucleophilic substitution reactions between cyclohexanesulfonyl chlorides and ethyl acetates, though modern approaches may utilize transition metal-catalyzed couplings. The compound's structural complexity positions it as a testbed for developing stereoselective sulfonylation techniques.

Significance in Sulfonyl-Containing Compound Research

The sulfonyl group in this compound exhibits strong electron-withdrawing characteristics (σp = 0.93), making it valuable for:

- Modulating electronic environments in catalyst design

- Stabilizing negative charges in reaction intermediates

- Enhancing substrate solubility in polar reaction media

Comparative studies with analogous compounds like ethyl 2-(3-oxocyclohexyl)acetate (C₁₀H₁₆O₃) and ethyl 2-oxocyclohexaneacetate (C₁₀H₁₆O₃) reveal how sulfonyl substitution alters conformational dynamics and reactivity patterns. The sulfonyl group's rigid tetrahedral geometry imposes distinct steric constraints compared to carbonyl groups, influencing molecular packing in crystalline phases and solution-phase conformer distributions.

Key Industrial and Academic Applications

Industrial Applications

- Polymer Modification : As a sulfonating agent for enhancing polymer hydrophilicity

- Pharmaceutical Intermediates : Precursor for sulfonamide-containing drug candidates

- Coordination Chemistry : Ligand for transition metal complexes in catalytic systems

Academic Research

- Mechanistic Studies : Probe for sulfonyl group participation in SN2 reactions

- Crystallography : Model compound for analyzing sulfonyl-ester interactions

- Computational Chemistry : Benchmark molecule for density functional theory (DFT) studies on sulfur-containing systems

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₄S | |

| Molecular Weight | 234.31 g/mol | |

| SMILES Notation | CCOC(=O)CS(=O)(=O)C1CCCCC1 | |

| IUPAC Name | ethyl 2-cyclohexylsulfonylacetate |

The compound's synthetic versatility is exemplified in patent literature describing Rh/C-catalyzed hydrogenation processes for related sulfonyl esters. These methods typically operate under moderate pressures (9 MPa) and elevated temperatures (120°C), achieving conversion rates exceeding 98%. Such protocols enable scalable production while maintaining functional group compatibility with sensitive ester moieties.

Current research trajectories focus on exploiting the molecule's bifunctional nature for developing:

- Novel ionic liquids with tunable polarity

- Metal-organic frameworks (MOFs) incorporating sulfonyl linkers

- Photoresponsive materials leveraging sulfonyl-oxygen charge transfer transitions

Properties

IUPAC Name |

ethyl 2-cyclohexylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEZJGAIWIFCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Cyclohexanesulfonyl Acetic Acid

A common approach to prepare esters like cyclohexanesulfonyl-acetic acid ethyl ester is the esterification of the corresponding acid with ethanol under acidic catalysis or via activated intermediates.

- Direct Esterification : Reacting cyclohexanesulfonyl acetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to yield the ethyl ester.

- Activation via Acid Chloride or Anhydride : Conversion of the acid to its acid chloride (using reagents like thionyl chloride) followed by reaction with ethanol to form the ester more efficiently and under milder conditions.

Sulfonylation of Acetic Acid Esters

Alternatively, sulfonylation can be performed on ethyl acetic acid derivatives:

- Using sulfonyl chlorides (e.g., cyclohexanesulfonyl chloride) to react with ethyl acetic acid or its derivatives in the presence of a base (e.g., pyridine) to form the sulfonyl ester.

- This method allows for selective introduction of the sulfonyl group onto the acetic acid ester.

Catalytic and Molecular Sieve-Assisted Methods

Research on related compounds such as cyclohexyl acetate shows that composite molecular sieves (L/ZSM-5) can be used as catalysts to improve selectivity and conversion rates in esterification reactions involving cyclohexane derivatives and acetic acid or esters.

- Reaction conditions typically involve temperatures between 100–280°C and pressures from 1.0 to 8.0 MPa.

- The use of composite molecular sieves enhances catalyst stability and product selectivity over long operation times, which is beneficial for industrial-scale synthesis.

Detailed Research Findings and Data

Catalyst and Reaction Conditions for Cyclohexyl Acetate (Related Compound)

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | L/ZSM-5 composite molecular sieve | Mass ratio L:ZSM-5 = 30:70 to 70:30 |

| Reaction Temperature | 100–280 °C | Optimal 130–200 °C |

| Reaction Pressure | 1.0–8.0 MPa | Optimal 2.0–5.0 MPa |

| Acetic Acid Volume Space Velocity | 0.1–5 h⁻¹ | Optimal 0.5–2.0 h⁻¹ |

| Molar Ratio (Cyclohexene:Acetic Acid) | 1:1 to 5:1 | Optimal 2:1 |

| Conversion Rate (Initial) | 43.5% | High selectivity of 97.8% |

| Conversion Rate (After 1200 h) | 16.8% | Selectivity remains high at 95.8% |

Source: Patent CN103787877B — Preparation method of cyclohexyl acetate using L/ZSM-5 composite molecular sieve catalyst

Malonic Ester Synthesis as a Model for Acetic Acid Ester Formation

The malonic ester synthesis provides a conceptual framework for preparing acetic acid esters with functional groups:

-

- Deprotonation of di-ester to form enolate.

- Alkylation via SN2 reaction with alkyl halide.

- Acidic hydrolysis of ester to carboxylic acid.

- Decarboxylation to yield substituted acetic acid.

- Tautomerization to final acid form.

This method can be adapted to introduce sulfonyl groups by selecting appropriate alkylating agents or sulfonyl-containing electrophiles.

Source: Master Organic Chemistry, Malonic Ester Synthesis overview

Hydrogenation and Esterification in Related Cyclohexyl Derivatives

A process for preparing cyclohexyl acetic acid ethyl esters involves:

- Hydrogenation of nitrophenyl acetic acid derivatives to amino-cyclohexyl acetic acid.

- Subsequent esterification in ethanol under reflux with acid saturation.

- Avoidance of highly corrosive or flammable reagents for safer industrial scale-up.

Source: Patent WO2010070368A1 — Preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Acid-Ethanol Esterification | Cyclohexanesulfonyl acetic acid + ethanol + acid catalyst | Simple, straightforward | Requires removal of water, equilibrium limited |

| Acid Chloride Route | Acid chloride intermediate + ethanol | High yield, mild conditions | Requires handling of corrosive reagents |

| Sulfonyl Chloride Reaction | Cyclohexanesulfonyl chloride + ethyl acetic acid or derivative + base | Selective sulfonylation | Sulfonyl chlorides can be moisture sensitive |

| Molecular Sieve Catalysis | L/ZSM-5 composite molecular sieve + acetic acid + cyclohexane derivatives | High selectivity, catalyst stability | Requires high pressure and temperature |

| Malonic Ester Synthesis Model | Di-ester + base + alkyl halide + acid hydrolysis | Versatile for functional group introduction | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: Cyclohexanesulfonyl-acetic acid and ethanol.

Reduction: Cyclohexanesulfonyl-ethanol.

Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

Cyclohexanesulfonyl-acetic acid ethyl ester serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives that are essential for developing new pharmaceutical agents. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block in synthetic organic chemistry .

Synthesis of Active Pharmaceutical Ingredients

The compound has been identified as a precursor for synthesizing active pharmaceutical ingredients (APIs). Specifically, derivatives of this compound can be transformed into biologically active compounds through various chemical processes, including hydrogenation and acylation. This versatility is particularly important for the pharmaceutical industry, where the demand for novel drug candidates is ever-increasing .

Pharmaceutical Applications

Potential Drug Development

Research indicates that this compound and its derivatives exhibit pharmacological properties that could be harnessed for drug development. For instance, studies have shown that certain derivatives possess anti-inflammatory and analgesic activities, making them suitable candidates for further investigation as therapeutic agents .

Case Studies

- Case Study 1: Anti-inflammatory Properties : In a study focusing on cyclohexanesulfonyl-acetic acid derivatives, researchers observed significant anti-inflammatory effects in animal models. The compounds were found to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Case Study 2: Analgesic Activity : Another study highlighted the analgesic properties of specific derivatives of this compound. These compounds demonstrated efficacy in reducing pain responses in experimental settings, indicating their potential use in pain management therapies.

Analytical Applications

Analytical Chemistry

this compound is also employed in analytical chemistry as a reagent for the derivatization of various analytes. Its ability to form stable adducts with amines and alcohols enhances the detection and quantification of these compounds using chromatographic techniques .

Environmental Considerations

Sustainable Synthesis Approaches

Recent advancements in synthetic methodologies emphasize the importance of environmentally friendly processes. Research has focused on developing greener synthesis routes for this compound that minimize hazardous waste and reduce reliance on toxic solvents. These approaches not only improve safety but also align with global sustainability goals .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules and pharmaceuticals |

| Pharmaceutical Development | Potential drug candidates with anti-inflammatory and analgesic properties |

| Analytical Chemistry | Reagent for derivatization to enhance detection and quantification |

| Environmental Considerations | Focus on sustainable synthesis methods to reduce environmental impact |

Mechanism of Action

The mechanism of action of cyclohexanesulfonyl-acetic acid ethyl ester involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Sulfonyl vs.

- Ring Saturation : this compound likely has a saturated cyclohexane ring, unlike Ethyl 3-cyclohexenecarboxylate, which contains a double bond, altering reactivity and stability .

- Ester Chain Length : Ethyl esters (e.g., Ethyl cyclohexylideneacetate) generally exhibit higher hydrophobicity than methyl esters (e.g., Methyl (2-oxocyhexyl)acetate), impacting solubility and application in solvents or lipid-based systems .

Biological Activity

Cyclohexanesulfonyl-acetic acid ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₉H₁₈O₄S

- Molecular Weight : 206.30 g/mol

- CAS Number : Not specifically listed in the provided results but related compounds exist.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by altering the balance between pro-inflammatory and anti-inflammatory lipid mediators. This is particularly relevant in conditions such as asthma and other inflammatory diseases .

- Antiproliferative Activity : Preliminary studies indicate that related compounds can exhibit antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Anti-inflammatory Efficacy

In a study investigating the anti-inflammatory properties of related compounds, this compound demonstrated significant efficacy in reducing inflammation in zymosan-induced peritonitis models in mice. This suggests a potential therapeutic application for inflammatory diseases.

Case Study 2: Cancer Cell Line Studies

Research on indoline-based derivatives indicated that compounds structurally related to this compound exhibited potent antiproliferative activity against glioblastoma and multiple myeloma cell lines. These findings support further exploration into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.